Dehydro Nicardipine Hydrochloride

Catalog No.
S13971885
CAS No.
M.F
C26H28ClN3O6
M. Wt
514.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydro Nicardipine Hydrochloride

Product Name

Dehydro Nicardipine Hydrochloride

IUPAC Name

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C26H28ClN3O6

Molecular Weight

514.0 g/mol

InChI

InChI=1S/C26H27N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15H,13-14,16H2,1-4H3;1H

InChI Key

PTHKWJBMEAIYJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl

Dehydro Nicardipine Hydrochloride is a derivative of Nicardipine Hydrochloride, which is a potent calcium channel blocker primarily used in the treatment of hypertension and angina. The chemical formula for Dehydro Nicardipine Hydrochloride is C26H28ClN3O6C_{26}H_{28}ClN_{3}O_{6} . This compound features a structural modification that enhances its pharmacological properties, making it an important subject of study in cardiovascular therapeutics.

Typical of calcium channel blockers. These include:

  • Hydrolysis: The hydrochloride salt can dissociate in aqueous solutions, leading to the formation of the free base.
  • Oxidation: The presence of double bonds in its structure allows for oxidation reactions, which can affect its biological activity.
  • Metabolism: In vivo, Dehydro Nicardipine Hydrochloride is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation .

Dehydro Nicardipine Hydrochloride exhibits significant biological activity as a calcium channel blocker. It works by inhibiting the influx of calcium ions through voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action results in:

  • Vasodilation: Relaxation of blood vessels, leading to reduced blood pressure.
  • Decreased myocardial oxygen demand: Beneficial in conditions like angina.
  • Improved coronary blood flow: Enhances oxygen delivery to heart tissues .

The synthesis of Dehydro Nicardipine Hydrochloride typically involves:

  • Starting Materials: Using Nicardipine as a precursor.
  • Chemical Modifications: Applying dehydrogenation techniques to convert Nicardipine into its dehydro form.
  • Purification: Employing crystallization or chromatography methods to isolate the hydrochloride salt form.

Specific methodologies may vary, but they generally follow established protocols for modifying dihydropyridine structures .

Dehydro Nicardipine Hydrochloride has various applications, including:

  • Hypertension Management: Used as an antihypertensive agent to lower blood pressure.
  • Angina Treatment: Helps alleviate chest pain associated with coronary artery disease.
  • Research: Investigated for potential use in other cardiovascular disorders due to its unique pharmacological profile.

Interaction studies reveal that Dehydro Nicardipine Hydrochloride may interact with several other medications, particularly those affecting cardiovascular function. Notable interactions include:

  • Cimetidine: May increase plasma concentrations of Dehydro Nicardipine Hydrochloride.
  • Digoxin: Concurrent use may require monitoring due to potential additive effects on heart rate and rhythm.
  • Cyclosporine: Interaction may alter immunosuppressive effects .

These interactions necessitate careful management and monitoring when co-administered with other drugs.

Dehydro Nicardipine Hydrochloride shares structural and functional similarities with several other calcium channel blockers. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
NicardipineC26H30ClN3O6C_{26}H_{30}ClN_{3}O_{6}Original compound; more hydrophilic due to additional methyl group.
NifedipineC17H18ClN3O6C_{17}H_{18}ClN_{3}O_{6}Distinct structure; used primarily for hypertension and angina.
AmlodipineC20H25ClN2O5C_{20}H_{25}ClN_{2}O_{5}Longer half-life; once-daily dosing; fewer side effects.
IsradipineC19H22ClN3O5C_{19}H_{22}ClN_{3}O_{5}More selective for vascular smooth muscle; less cardiac effect.

Dehydro Nicardipine Hydrochloride's unique structural modifications allow for enhanced efficacy and potentially different side effect profiles compared to these similar compounds.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

513.1666633 g/mol

Monoisotopic Mass

513.1666633 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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